molecular formula C16H14ClNO4 B14665704 Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-81-2

Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B14665704
CAS No.: 38507-81-2
M. Wt: 319.74 g/mol
InChI Key: SOXWIYZQKWYQPU-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core, substituted with a 3-chlorophenyl group, an amino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the final product. The industrial process would also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures, such as benzoic acid esters or amides, may share some chemical properties and applications.

    Chlorophenyl compounds: These compounds, which contain a chlorophenyl group, may exhibit similar reactivity and biological activity.

Uniqueness

Benzoic acid, 5-(((3-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

38507-81-2

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

ethyl 5-[(3-chlorophenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C16H14ClNO4/c1-2-22-16(21)13-8-10(6-7-14(13)19)15(20)18-12-5-3-4-11(17)9-12/h3-9,19H,2H2,1H3,(H,18,20)

InChI Key

SOXWIYZQKWYQPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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